

An In-depth Technical Guide to the Mutant IDH1 Inhibitor AGI-14100

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Compound of Interest		
Compound Name:	AGI-14100	
Cat. No.:	B15575548	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AGI-14100**, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). Developed as a metabolically stable and orally available compound, **AGI-14100** was a significant step in the journey toward a clinically approved therapy for IDH1-mutant cancers. This document details its chemical structure, core properties, and the experimental methodologies used in its preclinical evaluation.

Core Properties and Chemical Structure

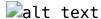
AGI-14100 is a small molecule inhibitor that was optimized for metabolic stability and potency against the mIDH1 enzyme. It served as a direct precursor to AG-120 (Ivosidenib), a first-inclass mIDH1 inhibitor approved for the treatment of certain cancers. The primary structural difference between **AGI-14100** and its successor lies in modifications aimed at eliminating the activation of the human pregnane X receptor (hPXR), a liability identified in **AGI-14100**.

Chemical Name: (2S)-N-((R)-1-(2-chlorophenyl)-2-((3,3-difluorocyclobutyl)amino)-2-oxoethyl)-1-(5-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide

Molecular Formula: C29H22ClF4N5O3

CAS Number: 1448346-43-7





Quantitative Data Summary

The following tables summarize the key quantitative data available for AGI-14100.

Parameter	Value	Species/Cell Line	Reference(s)
In Vitro Potency			
mIDH1 IC50	6 nM	Enzymatic Assay	[1][2]
Cellular IC₅o	Single-digit nM range	HT1080	[1]
hPXR Activation			
% of Rifampicin Activation	~70%	hPXR Screen	[1]

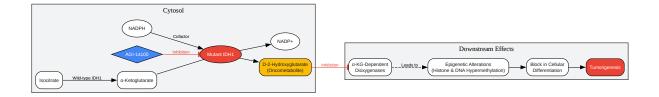
Parameter	Observation	Species	Reference(s)
In Vivo Pharmacokinetics			
Clearance (Liver Microsomal Incubations)	Low	Rat, Dog, Cynomolgus Monkey	[1]
Metabolic Stability			
Desirable metabolic stability	Various	[1]	

Signaling Pathway and Mechanism of Action

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, commonly at the R132 residue, result in a neomorphic enzymatic activity. Instead of converting isocitrate to α -ketoglutarate (α -KG), the mutant enzyme converts α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.



AGI-14100 acts as a potent inhibitor of this mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular processes.



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Figure 1: **AGI-14100** Inhibition of the Mutant IDH1 Signaling Pathway.

Experimental Protocols

The preclinical evaluation of **AGI-14100** involved several key experiments to determine its potency, cellular activity, and potential liabilities.

Mutant IDH1 (R132H) Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of mIDH1 by quantifying the depletion of the cofactor NADPH.

Methodology:

- Reagents: Purified recombinant mIDH1-R132H enzyme, NADPH, α-ketoglutarate, assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.05% BSA, 2 mM βmercaptoethanol), detection reagents (diaphorase and resazurin).
- Procedure:
 - The mIDH1-R132H enzyme is diluted in assay buffer containing NADPH.

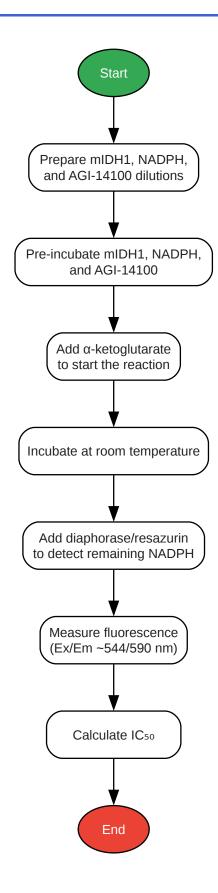






- AGI-14100, dissolved in DMSO and serially diluted, is added to the enzyme mixture and pre-incubated.
- The enzymatic reaction is initiated by the addition of α -ketoglutarate.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the amount of remaining NADPH is determined by adding a
 detection solution containing diaphorase and resazurin. Diaphorase catalyzes the
 reduction of resazurin to the fluorescent product resorufin in the presence of NADPH.
- The fluorescence is measured using a plate reader (Ex/Em ~544/590 nm).
- Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Figure 2: Workflow for the mIDH1 Enzymatic Assay.



Cellular 2-Hydroxyglutarate (2-HG) Assay

This assay quantifies the level of the oncometabolite 2-HG in cells treated with the inhibitor, providing a measure of the compound's activity in a cellular context.

Methodology:

- Cell Culture: An appropriate cell line endogenously expressing mutant IDH1 (e.g., HT1080 fibrosarcoma cells) is cultured.
- Treatment: Cells are treated with various concentrations of **AGI-14100** for a specified period (e.g., 48-72 hours).
- Metabolite Extraction:
 - Cells are harvested and washed.
 - Metabolites are extracted using a solvent system (e.g., 80% methanol) and cell debris is pelleted by centrifugation.
- Quantification by LC-MS/MS:
 - The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Chromatographic separation is achieved using a suitable column (e.g., HILIC).
 - The mass spectrometer is operated in selective reaction monitoring (SRM) mode to detect and quantify 2-HG based on its specific mass-to-charge ratio (m/z) transitions.
- Data Analysis: The concentration of 2-HG in treated cells is compared to that in vehicletreated control cells to determine the dose-dependent reduction and calculate the cellular IC₅₀.

Human Pregnane X Receptor (hPXR) Activation Assay

This reporter gene assay assesses the potential of a compound to induce drug-metabolizing enzymes through the activation of the nuclear receptor hPXR.



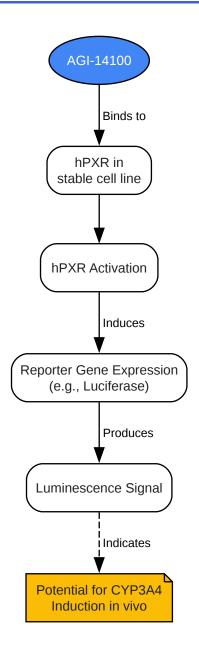
Methodology:

 Cell Line: A stable cell line, such as HepG2, co-transfected with an expression vector for human PXR and a reporter vector containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving the expression of a reporter gene (e.g., luciferase).

Procedure:

- Cells are seeded in multi-well plates.
- Cells are treated with AGI-14100 at various concentrations. A known PXR activator, such as rifampicin, is used as a positive control.
- After an incubation period (e.g., 24 hours), the cells are lysed.
- The activity of the reporter enzyme (luciferase) is measured by adding the appropriate substrate and quantifying the resulting luminescence.
- Data Analysis: The fold activation of the reporter gene by AGI-14100 is calculated relative to the vehicle control and can be expressed as a percentage of the activation induced by the positive control.





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Figure 3: Logical Flow of the hPXR Activation Assay.

Conclusion

AGI-14100 is a highly potent, orally available, and metabolically stable inhibitor of mutant IDH1. Its discovery was a critical step in the development of targeted therapies for IDH1-mutant cancers. While its progression to the clinic was halted due to its potential for drug-drug interactions via hPXR activation and subsequent CYP3A4 induction, the optimization of AGI-14100 directly led to the development of Ivosidenib (AG-120), a successful therapeutic agent. The study of AGI-14100 provides valuable insights into the structure-activity relationships of



mIDH1 inhibitors and highlights the importance of early screening for off-target effects in drug discovery.

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